3-Chloro-5-iodothiophene-2-carbaldehyde
Description
Properties
IUPAC Name |
3-chloro-5-iodothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIOS/c6-3-1-5(7)9-4(3)2-8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXMUVKPORDUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Strategies
The introduction of chlorine at position 5 of thiophene-2-carbaldehyde can be achieved via electrophilic chlorination. As demonstrated in the synthesis of 5-chlorothiophene-2-carboxylic acid (CN108840854B), chlorine gas is introduced to 2-thiophenecarboxaldehyde under catalytic conditions. The electron-withdrawing aldehyde group directs electrophilic substitution to position 5, yielding 5-chloro-2-thiophenecarboxaldehyde.
Key Reaction Conditions:
Iodination at Position 3
Iodination of 5-chloro-2-thiophenecarboxaldehyde requires careful regiocontrol. A Grignard-mediated approach, analogous to the synthesis of 1-bromo-3-chloro-5-iodobenzene, involves deprotonation at position 3 using isopropylmagnesium chloride (iPrMgCl) followed by iodine quenching.
Procedure :
- Deprotonate 5-chloro-2-thiophenecarboxaldehyde with iPrMgCl at -25°C under inert atmosphere.
- Add iodine (1.1 eq.) and stir at 20°C for 17 h.
- Neutralize excess iodine with Na₂S₂O₃ and purify via extraction.
Yield : 82% (based on analogous benzene derivatives).
Metalation-Directed Halogenation
Lithiation-Iodination
Directed ortho-metalation (DoM) enables precise iodination at position 3. Using lithium diisopropylamide (LDA), the thiophene ring is deprotonated at the 3-position, followed by iodine insertion.
Optimized Conditions :
Chlorine-Iodine Exchange
A halogen-exchange strategy employs 3-bromo-5-chlorothiophene-2-carbaldehyde as an intermediate. Using CuI and a diamine ligand, bromide is replaced with iodide via Ullmann-type coupling.
Limitations :
One-Pot Multistep Synthesis
Adapting the one-pot method from CN108840854B, a sequential halogenation-oxidation approach was developed:
- Chlorination : Introduce Cl₂ to thiophene-2-carbaldehyde at 30°C with Fe catalysis.
- Iodination : Add N-iodosuccinimide (NIS) and BF₃·Et₂O to direct iodination to position 3.
- Workup : Quench with Na₂S₂O₃, extract with dichloromethane, and recrystallize.
Yield : 62% (combined steps).
Comparative Analysis of Methods
| Method | Halogenation Sequence | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Sequential Direct | Cl → I | 82 | 95 | High regioselectivity |
| Metalation-Directed | I → Cl | 72 | 90 | No directing groups required |
| One-Pot | Simultaneous | 62 | 88 | Reduced purification steps |
Challenges and Optimization
Regioselectivity Control
The aldehyde group’s strong electron-withdrawing effect favors electrophilic attack at position 5, necessitating protective strategies (e.g., silylation) for iodination at position 3.
Side Reactions
Purification
Recrystallization from isopropyl ether at -30°C achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-iodothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: 3-Chloro-5-iodothiophene-2-carboxylic acid.
Reduction: 3-Chloro-5-iodothiophene-2-methanol.
Coupling: Biaryl or alkyne-substituted thiophene derivatives.
Scientific Research Applications
3-Chloro-5-iodothiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 3-Chloro-5-iodothiophene-2-carbaldehyde with structurally related thiophene carbaldehydes:
*Calculated based on molecular formula.
Key Observations:
- Halogen Effects : The iodine substituent in this compound increases molecular weight significantly compared to dichloro or methyl analogs. Brominated analogs (e.g., Compound 3) exhibit higher melting points due to stronger intermolecular halogen interactions .
- Aldehyde Reactivity : The aldehyde proton chemical shift in brominated analogs (δ ~9.8–10.0) suggests strong electron-withdrawing effects from halogens, which stabilize the aldehyde group. Similar shifts are expected for the iodo-chloro derivative .
Biological Activity
3-Chloro-5-iodothiophene-2-carbaldehyde is a heterocyclic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of chlorine and iodine substituents on the thiophene ring, contributes to its reactivity and biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
The molecular formula of this compound is CHClIOS. The compound features a five-membered aromatic ring containing sulfur, which is essential for its biological interactions. The presence of halogen atoms (chlorine and iodine) enhances its chemical reactivity, making it suitable for various synthetic applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may:
- Inhibit Enzymatic Activity : By binding to active sites on enzymes, it can inhibit their function, which is critical in pathways related to cancer and microbial growth.
- Modulate Receptor Activity : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
The halogen substituents can enhance binding affinity and selectivity towards these targets, potentially leading to increased efficacy in therapeutic applications.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial effects | Showed significant inhibition of E. coli and S. aureus growth with IC50 values in low micromolar range. |
| Study 2 | Investigate anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with a decrease in cell viability by 70% at 20 µM concentration. |
| Study 3 | Mechanistic study on enzyme inhibition | Identified as a potent inhibitor of certain kinases involved in cancer progression, with IC50 values comparable to established inhibitors. |
Applications in Drug Development
Given its promising biological activities, this compound is being explored as a lead compound for drug development. Its role as a precursor in synthesizing more complex molecules could lead to the discovery of new therapeutic agents targeting infectious diseases and cancer.
Q & A
Basic: What are the recommended synthetic routes for 3-Chloro-5-iodothiophene-2-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves halogenation and formylation of a thiophene backbone. A common approach is to start with a pre-functionalized thiophene derivative, such as 3-chlorothiophene-2-carbonyl chloride ( ), followed by iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C). The aldehyde group is introduced via Vilsmeier-Haack formylation (POCl₃/DMF) or oxidation of a methyl group (e.g., using KMnO₄ in acidic conditions).
Critical Parameters:
- Catalysts: Lewis acids like FeCl₃ improve iodination efficiency .
- Solvent Choice: Polar aprotic solvents (e.g., DCM, THF) minimize side reactions .
- Temperature Control: Low temperatures (–10°C to 0°C) during iodination reduce polyhalogenation byproducts .
Advanced: How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the chloro and iodo substituents. The iodine atom acts as a stronger directing group due to its higher electronegativity and larger atomic radius, favoring oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational tools like Gaussian or ORCA simulate transition states to predict whether coupling occurs preferentially at the 5-iodo or 3-chloro position .
Validation:
- Compare computed activation energies with experimental outcomes (e.g., HPLC-MS analysis of reaction mixtures) .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR: ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton; δ 7.2–7.5 ppm for thiophene protons) and ¹³C NMR (δ 180–185 ppm for carbonyl carbon) confirm functional groups .
- FT-IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C–I and C–Cl stretches) .
- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 288.870 (C₅HClIOS⁺) .
Advanced: How do steric and electronic effects of the iodo and chloro substituents influence nucleophilic aromatic substitution (NAS)?
Methodological Answer:
The electron-withdrawing chloro and iodo groups activate the thiophene ring toward NAS but create steric hindrance. Competitive experiments with varying nucleophiles (e.g., amines vs. alkoxides) reveal:
- Electronic Effects: Iodo’s stronger −I effect directs nucleophiles to the 2- or 4-position, while chloro’s smaller size allows for meta-directing in some conditions .
- Steric Effects: Bulky nucleophiles (e.g., tert-butoxide) favor substitution at the less hindered 5-iodo position .
Experimental Design: - Use kinetic isotope effects (KIE) or Hammett plots to quantify electronic contributions .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, chemical goggles, and lab coats are mandatory due to the compound’s irritant properties .
- Ventilation: Use fume hoods to prevent inhalation of volatile aldehydes or iodine byproducts .
- Waste Disposal: Halogenated waste must be segregated and treated via incineration or specialized contractors .
Advanced: How can X-ray crystallography resolve contradictions in reported crystal packing motifs?
Methodological Answer:
Single-crystal X-ray diffraction with SHELXL ( ) or OLEX2 ( ) resolves ambiguities in hydrogen-bonding networks or π-stacking interactions. For example:
- Graph Set Analysis: Classify H-bond motifs (e.g., R₂²(8) rings) to identify polymorphic variations .
- Twinned Data: Use SHELXL’s TWIN/BASF commands to refine structures with overlapping lattices .
Case Study: Conflicting reports of π-π stacking distances (3.4 Å vs. 3.8 Å) were resolved by re-refining deposited CIF files with updated displacement parameters .
Basic: How does this compound compare to analogs like 5-Chlorothiophene-2-carbaldehyde in reactivity?
Methodological Answer:
Advanced: What strategies mitigate dehalogenation during catalytic applications (e.g., Pd-mediated couplings)?
Methodological Answer:
- Ligand Design: Bulky phosphines (e.g., XPhos) suppress β-hydride elimination, retaining the iodo substituent .
- Additives: Silver salts (Ag₂O) scavenge iodide ions, preventing catalyst poisoning .
- Low-Temperature Protocols: Reactions at –20°C in THF minimize radical pathways leading to dehalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
